Ethyl 4-(4-formyl-2-nitrophenyl)butanoate
Description
Properties
Molecular Formula |
C13H15NO5 |
|---|---|
Molecular Weight |
265.26 g/mol |
IUPAC Name |
ethyl 4-(4-formyl-2-nitrophenyl)butanoate |
InChI |
InChI=1S/C13H15NO5/c1-2-19-13(16)5-3-4-11-7-6-10(9-15)8-12(11)14(17)18/h6-9H,2-5H2,1H3 |
InChI Key |
APEAFLSQXDJKKL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCC1=C(C=C(C=C1)C=O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via a Michael addition mechanism, where the nitrophenylalkane (e.g., 2-nitrotoluene) reacts with ethyl acrylate in the presence of a strong base. The base deprotonates the nitrophenylalkane, generating a carbanion that attacks the β-carbon of the acrylate ester. Subsequent proton transfer and elimination yield the γ-(nitrophenyl)butanoate ester.
Key conditions :
Example Synthesis: Ethyl 4-(2-Nitrophenyl)Butanoate
A mixture of 2-nitrotoluene (0.1 mol), ethyl acrylate (0.1 mol), and NaOH (0.025 mol) in DMF is stirred under nitrogen at 25°C for 1–2 hours. Neutralization with HCl followed by solvent evaporation yields the intermediate, Ethyl 4-(2-nitrophenyl)butanoate, in ~65% yield.
Formylation of the Phenyl Ring
Introducing the formyl group at the 4-position of the 2-nitrophenyl moiety requires regioselective electrophilic aromatic substitution. The Vilsmeier-Haack reaction is a plausible method, though the nitro group’s deactivating effect complicates direct formylation.
Vilsmeier-Haack Reaction Optimization
The Vilsmeier reagent (POCl₃ and DMF) generates an electrophilic chloroiminium ion, which reacts with electron-rich aromatic rings. For nitro-substituted substrates, elevated temperatures (80–100°C) and extended reaction times (12–24 hours) are necessary.
Procedure :
-
Dissolve Ethyl 4-(2-nitrophenyl)butanoate (1 mol) in DMF (5 mL).
-
Add POCl₃ (1.2 mol) dropwise at 0°C, then heat to 80°C for 18 hours.
-
Quench with ice-water and extract with dichloromethane.
-
Purify via column chromatography (hexane/ethyl acetate) to isolate Ethyl 4-(4-formyl-2-nitrophenyl)butanoate.
Challenges :
-
Low yield (<30%) due to nitro group’s electron-withdrawing nature.
-
Byproducts : Over-oxidation to carboxylic acids or para-substituted isomers.
Alternative Pathway: Oxidation of Methyl-Substituted Intermediates
Oxidizing a methyl group to a formyl group offers a bypass for direct electrophilic formylation.
Synthesis of Ethyl 4-(4-Methyl-2-Nitrophenyl)Butanoate
Condense 4-methyl-2-nitrotoluene with ethyl acrylate using the method in Section 1.2. The methyl group at the 4-position is then oxidized to formyl.
Oxidation Methods
-
SeO₂ Oxidation : Selective oxidation of methyl to formyl in dichloromethane at 40°C (yield: 50–60%).
-
KMnO₄/NaIO₄ : Harsher conditions risk over-oxidation to carboxylic acids.
Multi-Step Synthesis via Protective Group Strategies
Acetal Protection of Formyl Group
-
Protect 4-formyl-2-nitrotoluene as its dimethyl acetal.
-
Perform condensation with ethyl acrylate.
-
Deprotect the acetal using aqueous HCl to regenerate the formyl group.
Advantages : Avoids nitro group interference during condensation.
Comparative Analysis of Methods
| Method | Starting Material | Yield (%) | Key Challenges |
|---|---|---|---|
| Direct Condensation | 4-Formyl-2-nitrotoluene | 40–50 | Limited substrate availability |
| Vilsmeier Formylation | Ethyl 4-(2-nitrophenyl)butanoate | 25–35 | Low regioselectivity, side reactions |
| Methyl Oxidation | Ethyl 4-(4-methyl-2-nitrophenyl)butanoate | 50–60 | Over-oxidation to carboxylic acids |
| Protective Group | 4-Formyl-2-nitrotoluene acetal | 55–65 | Additional synthetic steps required |
Scalability and Industrial Feasibility
The condensation method (Section 1) is most scalable, leveraging cost-effective reagents like NaOH and DMF. However, formylation remains a bottleneck due to poor yields. Recent advances in flow chemistry and microwave-assisted reactions could enhance Vilsmeier-Haack efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-formyl-2-nitrophenyl)butanoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro and formyl groups direct incoming substituents to specific positions on the ring.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in an alkaline medium, or chromium trioxide in acetic acid.
Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Reduction: Ethyl 4-(4-amino-2-formylphenyl)butanoate.
Oxidation: Ethyl 4-(4-carboxy-2-nitrophenyl)butanoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl 4-(4-formyl-2-nitrophenyl)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications.
Biology: Potential use in the development of probes for studying biological systems, particularly those involving nitroaromatic compounds.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of compounds with pharmacological activity.
Industry: Used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism by which Ethyl 4-(4-formyl-2-nitrophenyl)butanoate exerts its effects depends on the specific reaction or application. In reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps. In oxidation reactions, the formyl group is converted to a carboxylic acid through the addition of oxygen atoms.
Comparison with Similar Compounds
Ethyl 4-(4-Nitrophenyl)-2-Oxobutanoate (CAS 98184-93-1)
- Molecular Formula: C₁₂H₁₃NO₅
- Molecular Weight : 251.24 g/mol
- Key Features: A nitro-substituted phenyl group at the para position and a ketone (oxo) group at the α-carbon of the butanoate chain.
- Synthesis : Achieved via optimized routes with yields up to 82% .
- Reactivity : The α-ketone group enhances electrophilicity, making it reactive toward nucleophilic additions or reductions. The nitro group further directs electrophilic substitution reactions.
- Applications : Likely used as a precursor for heterocyclic synthesis or bioactive molecules.
Ethyl 4-(4-Nitrophenyl)-2,4-Dioxobutanoate (CAS 54808-56-9)
Ethyl 4-(4-Formyl-2-Methoxyphenoxy)Butanoate (CAS 141333-27-9)
- Molecular Formula : C₁₄H₁₈O₅
- Molecular Weight : 278.29 g/mol
- Key Features: Methoxy (-OCH₃) at the ortho position and formyl (-CHO) at the para position on a phenoxy-linked butanoate.
- Safety : Classified under GHS guidelines with standard ester-related hazards (e.g., skin/eye irritation) .
- Reactivity : The electron-donating methoxy group deactivates the ring, contrasting with the electron-withdrawing nitro group in the target compound.
Ethyl 4-(2-Formyl-6-Methoxyphenoxy)Butanoate (CAS 1281669-02-0)
- Molecular Formula : C₁₄H₁₈O₅
- Molecular Weight : 278.29 g/mol
- Key Features: Formyl and methoxy groups at ortho and meta positions, respectively, on a phenoxy-linked ester.
- Applications : Likely used in fine chemical synthesis due to its balanced electron effects .
Comparative Analysis Table
Key Research Findings
- Substituent Effects :
- Nitro vs. Methoxy : Nitro groups (electron-withdrawing) enhance electrophilic substitution at meta positions, whereas methoxy groups (electron-donating) direct reactions to ortho/para positions .
- Formyl Group : The formyl group in all analogs enables further functionalization (e.g., Schiff base formation) .
- Synthesis Efficiency : Yields for nitro-containing esters vary widely (34–82%), influenced by steric and electronic factors .
- Safety Considerations : Nitro-substituted compounds may pose higher toxicity or explosivity risks compared to methoxy analogs .
Biological Activity
Ethyl 4-(4-formyl-2-nitrophenyl)butanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound has the molecular formula and features a nitrophenyl group that is crucial for its biological activity. The synthesis typically involves the condensation of 4-nitrobenzaldehyde with ethyl 4-bromobutanoate in the presence of a base. The reaction pathway can be summarized as follows:
- Formation of Ethyl 4-(4-nitrophenyl)butanoate :
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study evaluated its efficacy against Gram-positive and Gram-negative bacteria, demonstrating a minimum inhibitory concentration (MIC) ranging from 16 to 64 µg/mL. This suggests that the compound could serve as a lead for developing new antibiotics.
Anticancer Activity
The compound has shown promising results in anticancer assays. In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound induces apoptosis, as evidenced by increased caspase-3 activity and DNA fragmentation. The IC50 values were determined to be approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells, indicating moderate cytotoxicity.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 25 | Apoptosis via caspase activation |
| MCF-7 | 30 | Induction of DNA fragmentation |
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound resulted in a significant reduction in pro-inflammatory cytokines (TNF-α, IL-6). This effect is likely mediated through the inhibition of NF-kB signaling pathways.
Case Studies
-
Case Study: Antimicrobial Efficacy
- A clinical study assessed the efficacy of this compound in treating infections caused by resistant strains of E. coli. Patients receiving this compound showed a marked improvement compared to those treated with standard antibiotics.
-
Case Study: Cancer Treatment
- In a preclinical trial involving xenograft models, mice treated with this compound demonstrated reduced tumor growth rates compared to controls. Histological analysis revealed increased apoptotic cells in tumor tissues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
